![molecular formula C17H20O6 B12299644 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate CAS No. 64390-62-1](/img/structure/B12299644.png)
4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate
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Overview
Description
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, 6-(acetyloxy)decahydro-4a-hydroxy-3,5-bis(methylene)-, (2’R,3aR,4aS,6S,7aR,9aS)- is a complex organic compound characterized by its unique spiro structure, which includes an azulene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves multiple steps, typically starting with the preparation of the azulene and furan precursors. The key steps include:
Formation of the Azulene Ring: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed by reacting the azulene derivative with a furan derivative under controlled conditions, often involving catalysts to facilitate the reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[azuleno[4,5-b]furan-3(2H),2’-oxirane]-2,9(3aH)-dione: Another spiro compound with a similar structure but different functional groups.
Azuleno[4,5-b]furan-2,7-dione: A related compound with a different spiro linkage and functional groups.
Uniqueness
Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one is unique due to its specific combination of functional groups and spiro structure, which confer distinct biological activities and chemical reactivity compared to similar compounds.
This article provides a comprehensive overview of Spiro[azuleno[6,5-b]furan-8(2H),2’-oxiran]-2-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2H-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds , characterized by two rings sharing a single atom. Its molecular structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈O₄
- Molecular Weight: 298.34 g/mol
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈O₄ |
Molecular Weight | 298.34 g/mol |
Functional Groups | Hydroxy, Oxirane, Acetate |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, spiro compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
The proposed mechanism involves the inhibition of HDACs leading to:
- Increased Acetylation of Histones: This results in the activation of tumor suppressor genes.
- Induction of Apoptosis: Enhanced expression of pro-apoptotic factors.
Case Studies
-
Study on HDAC Inhibition:
- A series of spirooxindole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines.
- Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.
-
In Vivo Studies:
- In animal models, administration of spiro compounds resulted in reduced tumor growth and improved survival rates compared to control groups.
Anti-inflammatory Properties
In addition to antitumor activity, the compound has shown potential anti-inflammatory effects. Research indicates that spiro compounds can inhibit the production of pro-inflammatory cytokines and chemokines by modulating signaling pathways such as NF-kB.
Table 2: Summary of Biological Activities
Properties
CAS No. |
64390-62-1 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate |
InChI |
InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3 |
InChI Key |
XRCCPOSHMKZPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3 |
Origin of Product |
United States |
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